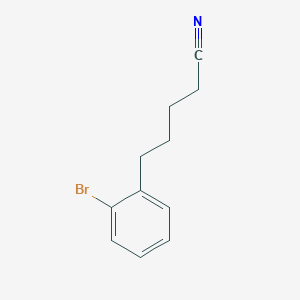

5-(2-Bromophenyl)pentanenitrile

Description

5-(2-Bromophenyl)pentanenitrile is an aromatic nitrile compound characterized by a pentanenitrile chain (five-carbon backbone terminating in a nitrile group) substituted with a 2-bromophenyl group at the first carbon. The bromine atom at the ortho position of the phenyl ring introduces steric hindrance and electron-withdrawing effects, which influence reactivity and intermolecular interactions.

Properties

IUPAC Name |

5-(2-bromophenyl)pentanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrN/c12-11-8-4-3-7-10(11)6-2-1-5-9-13/h3-4,7-8H,1-2,5-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVNNXWIWXQZREF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCCCC#N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Bromophenyl)pentanenitrile typically involves the reaction of 2-bromobenzyl chloride with pentanenitrile in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 5-(2-Bromophenyl)pentanenitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Oxidation: Carboxylic acids or ketones.

Reduction: Primary amines.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

5-(2-Bromophenyl)pentanenitrile has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(2-Bromophenyl)pentanenitrile involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and nitrile group play crucial roles in binding to active sites, thereby modulating the activity of the target molecule. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Halogen-Substituted Phenylpentanenitriles

Key Compounds :

- 5-(4-Bromo-3-fluoro-phenoxy)pentanenitrile (CAS: 1443354-74-2): Features a phenoxy group with bromo (para) and fluoro (meta) substituents on the phenyl ring .

- 5-[18F]fluoro-(2R,3S)-2,3-bis(4-hydroxyphenyl)pentanenitrile : A fluorinated radioligand with hydroxyphenyl groups for estrogen receptor beta (ERβ) selectivity .

Comparison :

- Electronic Effects: The ortho-bromine in the target compound increases steric hindrance compared to para-substituted analogs like 5-(4-Bromo-3-fluoro-phenoxy)pentanenitrile. This may reduce binding affinity in receptor-targeted applications but enhance stability in synthetic intermediates.

- Biological Activity : Fluorinated analogs (e.g., ERβ radioligand) demonstrate that hydroxyphenyl groups and fluorine enhance receptor specificity and pharmacokinetics .

Plant-Derived Nitriles

Key Compounds :

- 5-(Methylthio)pentanenitrile (4MTB-CN) and 5-(methylsulfinyl)pentanenitrile (4MSOB-CN): Hydrolysis products of glucosinolates in Brassica oleracea .

Comparison :

- Synthesis : Plant nitriles are biosynthesized enzymatically, whereas bromophenyl nitriles require synthetic halogenation steps.

Supramolecular and Pharmacological Analogs

Key Compounds :

- 5-(1H-1,2,3-Triazol-1-yl)pentanenitrile (TAPN) : Used in supramolecular polymers for host-guest interactions .

- MM36 : Multidrug resistance (MDR) modulator with dimethoxyphenyl and anthracene groups .

| Compound | Substituents/Modifications | Key Properties/Applications | References |

|---|---|---|---|

| TAPN | Triazole group at C5 | Molecular recognition in polymers | |

| MM36 | Dimethoxyphenyl, anthracene | MDR inhibition in cancer cells |

Comparison :

- Structural Complexity : MM36’s bulky substituents enhance MDR modulation but complicate synthesis, whereas this compound’s simpler structure offers versatility in derivatization.

Halogenated Nicotinonitriles

Key Compounds :

- 6-(5-Bromobenzofuran-2-yl)-2-(methylthio)nicotinonitrile: Brominated benzofuran-nitrile hybrid .

Comparison :

- Electronic Effects : The benzofuran ring in this compound introduces conjugation, altering electronic properties compared to the phenyl group in this compound.

- Bioactivity : Bromine in both compounds may enhance binding to hydrophobic enzyme pockets, but the benzofuran system could improve metabolic stability.

Research Findings and Trends

- Receptor Targeting : Fluorinated and hydroxyphenyl-substituted nitriles exhibit high ERβ selectivity due to hydrogen-bonding interactions . Bromine’s steric effects may limit receptor compatibility but improve substrate specificity in catalysis.

- Agrochemical Potential: Plant-derived nitriles like 4MTB-CN highlight the role of nitriles in defense mechanisms, suggesting bromophenyl analogs could be engineered as eco-friendly pesticides.

- Material Science : TAPN demonstrates nitriles’ utility in supramolecular assembly, a domain where bromophenyl nitriles remain underexplored .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.